Artemisone - 255730-18-8

Artemisone

Catalog Number: EVT-260117
CAS Number: 255730-18-8
Molecular Formula: C19H31NO6S
Molecular Weight: 401.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Artemisone is a semi-synthetic derivative of Artemisinin, a potent antimalarial compound derived from the plant Artemisia annua [1-4, 7, 9, 11-13, 15-20, 22-24, 26-30]. As a second-generation Artemisinin derivative, Artemisone demonstrates improved antimalarial activity and reduced neurotoxicity compared to first-generation counterparts [1-3, 9, 16, 29]. While primarily investigated for its efficacy against malaria, Artemisone shows promise in treating other parasitic diseases like schistosomiasis and toxoplasmosis [, , , ].

Synthesis Analysis

Artemisone is synthesized from Dihydroartemisinin (DHA) through a multi-step process [, , , , , , , ]. While specific synthetic routes may vary, a common approach involves the conversion of DHA to 10β-cyano-10-deoxyartemisinin, followed by hydrolysis to the corresponding α-primary amide []. Subsequent reduction of the β-cyanide and α-amide yields the respective methylamine epimers. Treatment with divinyl sulfone then affords Artemisone [].

Molecular Structure Analysis

The molecular formula of Artemisone is C19H31NO6S []. Structurally, Artemisone retains the endoperoxide bridge crucial for its antimalarial activity, similar to other Artemisinin derivatives [, , ]. The key structural difference lies in the C-10 substituent, where Artemisone possesses a sulfone-containing side chain [, , ]. This modification contributes to its enhanced activity and reduced neurotoxicity [1-3, 9, 10, 29].

Physical and Chemical Properties Analysis

Artemisone exhibits low aqueous solubility, which presents challenges for its formulation and delivery [, , , ]. It also demonstrates limited chemical stability, requiring careful formulation strategies to prevent degradation [, , ]. Various approaches, including self-microemulsifying drug delivery systems (SMEDDS), lipid matrix tablets, and encapsulation in polymeric nanoparticles, are being investigated to overcome these challenges [, , , ].

Applications
  • In vitro studies: Artemisone is widely used in laboratory settings to investigate its activity against different strains of Plasmodium falciparum, including drug-resistant strains [, , , , , , , , ]. Researchers utilize Artemisone to study its mechanism of action, drug interactions, and potential for resistance development [, , , , , , , , ].
  • Animal models: Artemisone's efficacy has been evaluated in animal models of malaria, including mice and non-human primates [, , , , ]. These studies provide valuable insights into its pharmacokinetic properties, efficacy against different parasite life cycle stages, and potential for combination therapies [, , , , ].
  • Drug delivery systems: Researchers are exploring innovative drug delivery systems to enhance Artemisone's solubility, stability, and bioavailability [, , , ]. These efforts aim to develop more effective and patient-friendly formulations for clinical use [, , , ].
  • Other parasitic diseases: Studies have investigated Artemisone's activity against other parasitic diseases like schistosomiasis and toxoplasmosis, demonstrating its potential as a broad-spectrum antiparasitic agent [, , , ].
Future Directions
  • Mechanism of action: Further research is needed to fully elucidate the intricate mechanism of action of Artemisone, including identifying specific molecular targets and understanding the role of iron-mediated activation [, ].
  • Drug resistance: Monitoring the potential development of resistance to Artemisone and developing strategies to mitigate resistance emergence are crucial for its long-term efficacy [, , ].
  • Combination therapies: Exploring synergistic combinations of Artemisone with other antimalarial drugs or compounds with different modes of action holds promise for enhancing efficacy and preventing resistance development [, , , , , ].
  • Drug delivery optimization: Continued research into novel drug delivery systems, such as nanoparticles and other nanoformulations, could significantly improve Artemisone's solubility, stability, and bioavailability, leading to more effective treatment options [, , , ].
  • Broad-spectrum activity: Investigating Artemisone's potential against other parasitic and infectious diseases could lead to novel therapeutic applications for this promising compound [, , , ].

Dihydroartemisinin (DHA)

  • Compound Description: Dihydroartemisinin is a semi-synthetic derivative of artemisinin and a clinically used antimalarial drug. It acts as a fast-acting blood schizontocide and is commonly used in artemisinin-based combination therapies (ACTs). Dihydroartemisinin is known to be more potent than artemisinin in vitro. [, , , ]
  • Relevance: Dihydroartemisinin serves as a crucial starting material for the synthesis of artemisone and many other related amino-artemisinins. [, , ] Artemisone exhibits enhanced antimalarial activity compared to dihydroartemisinin and other first-generation artemisinin derivatives. [, , , , , ] Unlike artemether, artemisone does not metabolize into dihydroartemisinin. []

Artesunate

  • Compound Description: Artesunate is a water-soluble artemisinin derivative used in ACTs. It is effective against the asexual blood stages of Plasmodium falciparum and is used for the treatment of severe malaria. [, , , , , ]

Artemether

  • Compound Description: Artemether is an antimalarial drug used in ACTs. It is effective against the asexual blood stages of Plasmodium falciparum and is used for treating uncomplicated malaria. Artemether is metabolized to dihydroartemisinin (DHA) in vivo. [, , , ]
  • Relevance: Artemisone, in contrast to artemether, does not metabolize into dihydroartemisinin. [] While both compounds demonstrate antimalarial activity, they exhibit different pharmacokinetic profiles. []

Artemiside

  • Compound Description: Artemiside is a thiomorpholine derivative of dihydroartemisinin and a potent antimalarial compound. It exhibits high activity against both asexual and sexual blood stages of Plasmodium falciparum. Artemiside is metabolized to artemisone via artemisox. [, , , , ]
  • Relevance: Artemiside acts as a prodrug to artemisone, as it is readily metabolized into artemisone in vivo. [, , ] Both artemiside and artemisone display potent antimalarial activity, although they might have different pharmacokinetic profiles and potential for drug-drug interactions. [, ]

Artemisox

  • Compound Description: Artemisox is a sulfoxide metabolite of artemiside and an intermediate in the metabolic pathway leading to artemisone. Artemisox exhibits potent in vitro activity against asexual blood stage Plasmodium falciparum parasites and gametocytes. []
  • Relevance: Artemisox serves as an active metabolite in the metabolic conversion of artemiside to artemisone. [] Its presence contributes to the overall efficacy of artemiside as an antimalarial agent.

M1

  • Compound Description: M1 is an unsaturated metabolite of artemisone, formed via the metabolism of artemiside and artemisox. It exhibits potent antimalarial activity and contributes to the overall efficacy of artemisone treatment. [, , ]
  • Relevance: M1 is a key active metabolite of artemisone, formed through the sequential metabolism of artemiside. [, , ] The presence of M1 contributes significantly to the overall efficacy of artemisone and improves its pharmacokinetic profile. []

10β-cyano-10-deoxyartemisinin

  • Compound Description: This compound is a synthetic intermediate used in the synthesis of methylene homologues of artemisone. []
  • Relevance: This compound serves as a precursor to the synthesis of methylene homologues of artemisone, which were unexpectedly found to be less active than artemisone against Plasmodium falciparum. [] This finding highlighted the importance of the leaving group at the C10 position in artemisinin derivatives for their antimalarial activity.

Methylene Homologues of Artemisone

  • Compound Description: These compounds are structural analogs of artemisone where the oxygen atom linking the sulfone group to the artemisinin core is replaced with a methylene group. []
  • Relevance: Synthesized to explore the impact of replacing the oxygen atom at the C10 position with a methylene group, these analogues were found to be less potent than artemisone against Plasmodium falciparum. [] This unexpected structure-activity relationship highlighted the importance of the leaving group at C10 for the antimalarial activity of artemisinin derivatives.

N-Glycosylated DHA-piperazine derivatives

  • Compound Description: These derivatives are synthesized by attaching various sugar moieties to the N-4 position of the dihydroartemisinin (DHA)-piperazine scaffold. They exhibit potent antimalarial and cytotoxic activities. []
  • Relevance: This series of compounds explores the impact of N-glycosylation on the biological activity of artemisinin derivatives. These derivatives demonstrated potent antimalarial activity against Plasmodium falciparum, exceeding the potency of artemisone. [] Moreover, some derivatives displayed promising anticancer activity against the K562 leukemia cell line with lower toxicity against human dermal fibroblasts compared to artemisone. []

Artemisone-piperazine-tetronamide hybrids

  • Compound Description: These hybrids combine the structural features of artemisone, piperazine, and tetronamide to create novel compounds with potential anticancer activity. []
  • Compound Description: These hybrids demonstrated potent cytotoxicity against several human cancer cell lines, with one hybrid exhibiting superior activity against the human liver cancer cell line SMMC-7721 compared to the parent DHA, vincristine, and cytosine arabinoside. [] These results suggest that combining artemisinin derivatives with other pharmacophores like tetronamides could lead to the development of potent anticancer agents.

Properties

CAS Number

255730-18-8

Product Name

Artemisone

IUPAC Name

4-[(1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]-1,4-thiazinane 1,1-dioxide

Molecular Formula

C19H31NO6S

Molecular Weight

401.5 g/mol

InChI

InChI=1S/C19H31NO6S/c1-12-4-5-15-13(2)16(20-8-10-27(21,22)11-9-20)23-17-19(15)14(12)6-7-18(3,24-17)25-26-19/h12-17H,4-11H2,1-3H3/t12-,13-,14+,15+,16-,17-,18-,19-/m1/s1

InChI Key

FDMUNKXWYMSZIR-NQWKWHCYSA-N

SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)N5CCS(=O)(=O)CC5)C

Solubility

Soluble in DMSO

Synonyms

Artemisone; BAY-44-9585; BAY44-9585; BAY 44-9585; BAY-449585; BAY 449585; BAY449585.

Canonical SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)N5CCS(=O)(=O)CC5)C

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H]([C@@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)N5CCS(=O)(=O)CC5)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.